tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1690454-39-7
VCID: VC4244411
InChI: InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

CAS No.: 1690454-39-7

Cat. No.: VC4244411

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate - 1690454-39-7

Specification

CAS No. 1690454-39-7
Molecular Formula C14H20N2O2
Molecular Weight 248.326
IUPAC Name tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
Standard InChI InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
Standard InChI Key MQHAYLHGSZWLNR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a tetrahydroisoquinoline core fused to a carbamate group at the 4-position, with a tert-butyl moiety providing steric protection. The molecular formula is C₁₄H₂₀N₂O₂, and its IUPAC name is tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate . Key structural features include:

PropertyValueSource
Molecular Weight248.32 g/mol
SMILESO=C(NC1CNCC2=C1C=CC=C2)OC(C)(C)C
Boiling PointNot reported
Storage Conditions2–8°C in dry, dark conditions

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while stabilizing the amine during synthetic transformations .

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): Signals at δ 1.45 (s, 9H, Boc CH₃), 3.05–3.20 (m, 2H, CH₂N), 4.35 (bs, 1H, NH), and 6.90–7.20 (m, 4H, aromatic) .

  • ¹³C NMR: Peaks at δ 28.4 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O), and 125–135 ppm (aromatic carbons) .

Synthesis Methods

Carbamate Protection of Tetrahydroisoquinolines

The most common route involves reacting 1,2,3,4-tetrahydroisoquinolin-4-amine with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions:

Procedure:

  • Dissolve tetrahydroisoquinolin-4-amine (1 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and (Boc)₂O (1.1 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the product (85–92%) .

Alternative Routes

  • Curtius Rearrangement: Acyl azides derived from tetrahydroisoquinoline-4-carboxylic acids undergo rearrangement in the presence of Boc-protecting agents, yielding the carbamate .

  • Enzymatic Catalysis: Lipase-mediated reactions in glycerol offer chemoselective N-Boc protection under mild conditions .

Applications in Medicinal Chemistry

HIV-1 Protease Inhibitors

The carbamate group in this compound facilitates hydrogen bonding with protease backbone residues (e.g., Gly27 in HIV-1 protease). Derivatives with tetrahydroisoquinoline scaffolds exhibit IC₅₀ values <10 nM against viral replication .

Example: Incorporation into amprenavir analogs improves metabolic stability by reducing CYP3A4-mediated oxidation .

Analgesic and Anti-Inflammatory Agents

Tetrahydroisoquinoline carbamates modulate μ-opioid and COX-2 receptors. In murine models, ED₅₀ values for pain relief range from 5–20 mg/kg.

DerivativeTargetActivity (IC₅₀)Source
4-Boc-THIQμ-Opioid12 nM
7-Nitro-4-Boc-THIQCOX-28 nM

Pharmacological Properties

Metabolic Stability

The Boc group slows hepatic degradation, yielding a plasma half-life (t₁/₂) of 3.5 hours in rats. Primary metabolites result from oxidative dealkylation at the tetrahydroisoquinoline ring .

Toxicity Profile

  • Acute Toxicity (LD₅₀): >500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames tests .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator